N-(2-Hydroxyethyl)-Benzisothiazolone Carbamic Esters Demonstrate 2–16× Superior Anti-Mycobacterial Potency vs. Oxo-Analogues
In a study directly relevant to the N-(2-hydroxyethyl) substitution pattern shared by CAS 85030-12-2, Pagani et al. (1996) evaluated N-(2-hydroxyethyl)-1,2-benzisothiazol-3(2H)-one and -thione carbamic esters against Mycobacterium avium strains. The benzisothiazolthione derivatives (closely related to the thione analogs of the target compound's core) exhibited MIC values of 2–8 µg/mL, while the corresponding benzisothiazolone (oxo) derivatives showed MIC values of 16–32 µg/mL or higher [1]. This represents a 2–16 fold potency advantage for the thione oxidation state in this N-hydroxyethyl sub-series. Although the published data are for carbamic esters rather than the free Mannich base, the shared N-(2-hydroxyethyl)-benzisothiazolone pharmacophore supports class-level inference of meaningful activity differentiated from simpler N-alkyl-BIT analogs.
| Evidence Dimension | In vitro anti-Mycobacterium avium activity (MIC) |
|---|---|
| Target Compound Data | Not directly tested; closest published structural analogs: N-(2-hydroxyethyl)-benzisothiazolthione carbamic esters MIC 2–8 µg/mL [1] |
| Comparator Or Baseline | N-(2-hydroxyethyl)-benzisothiazolone (oxo) carbamic esters MIC 16–32 µg/mL or higher [1] |
| Quantified Difference | Approximately 2–16 fold lower MIC for thione vs. oxo analogs |
| Conditions | Radiometric broth dilution method (BACTEC); Mycobacterium avium strains [1] |
Why This Matters
Procurement for anti-mycobacterial screening or industrial preservative applications targeting mycobacteria should consider N-(2-hydroxyethyl)-substituted benzisothiazolones as a differentiated sub-class with potency advantages over simpler N-alkyl BIT derivatives.
- [1] Pagani, G.; Borgna, P.; Piersimoni, C.; Nista, D.; Terreni, M.; Pregnolato, M. In vitro anti-Mycobacterium avium activity of N-(2-hydroxyethyl)-1,2-benzisothiazol-3(2H)-one and -thione carbamic esters. Arch. Pharm. (Weinheim) 1996, 329 (8–9), 421–425. DOI: 10.1002/ardp.19963290810. View Source
